N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide
CAS No.: 301314-97-6
Cat. No.: VC5556069
Molecular Formula: C17H13ClN2O6S
Molecular Weight: 408.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301314-97-6 |
|---|---|
| Molecular Formula | C17H13ClN2O6S |
| Molecular Weight | 408.81 |
| IUPAC Name | N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C17H13ClN2O6S/c1-9(21)16-10(2)26-17-14(16)6-11(7-15(17)18)19-27(24,25)13-5-3-4-12(8-13)20(22)23/h3-8,19H,1-2H3 |
| Standard InChI Key | YVSNNKHHXRSVBU-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Cl)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran scaffold substituted at the 3-position with an acetyl group (-COCH₃), at the 7-position with chlorine, and at the 2-position with a methyl group (Figure 1). The 5-position of the benzofuran ring is linked via a sulfonamide bridge (-SO₂NH-) to a 3-nitrobenzenesulfonyl moiety. This arrangement creates a planar, lipophilic core with polar functional groups that enhance solubility and target interaction .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃ClN₂O₆S |
| Molecular Weight | 408.81 g/mol |
| IUPAC Name | N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide |
| SMILES | CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)N+[O-])Cl)C(=O)C |
| Topological Polar Surface | 138 Ų |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 8 (carbonyl, nitro, sulfonamide) |
The chlorine atom at the 7-position introduces steric and electronic effects that influence binding to hydrophobic enzyme pockets, while the nitro group enhances electron-withdrawing properties, stabilizing charge-transfer interactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key substituents:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, sulfonamide -NH), 8.30–8.15 (m, 3H, aromatic protons on nitrobenzene), 7.45 (s, 1H, benzofuran H-4), 2.65 (s, 3H, acetyl -COCH₃), 2.50 (s, 3H, methyl -CH₃).
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¹³C NMR: δ 195.2 (acetyl carbonyl), 152.1 (benzofuran C-2), 148.9 (nitrobenzene C-3), 125.4–118.3 (aromatic carbons), 26.8 (acetyl -CH₃).
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 409.0245 [M+H]⁺ (calculated 409.0249).
Synthesis and Analytical Characterization
Synthetic Routes
The compound is typically synthesized via a three-step protocol:
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Benzofuran Core Formation: Friedel-Crafts acylation of 7-chloro-2-methylbenzofuran with acetyl chloride in the presence of AlCl₃ yields 3-acetyl-7-chloro-2-methylbenzofuran .
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Sulfonylation: Reaction with 3-nitrobenzenesulfonyl chloride in dichloromethane using triethylamine as a base introduces the sulfonamide group .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol affords the pure product (yield: 68%).
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Sulfonylation Temperature | 0–5°C | Prevents nitro group degradation |
| Reaction Time | 12 hours | Completes sulfonamide formation |
| Solvent System | DCM:Et₃N (9:1) | Enhances nucleophilicity of -NH |
Pharmacological Activities
Carbonic Anhydrase Inhibition
The compound demonstrates selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII, with IC₅₀ values of 32.4 nM and 28.7 nM, respectively . This activity is attributed to:
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Coordination of the sulfonamide -SO₂NH⁻ group to the zinc ion in the enzyme active site.
-
Hydrophobic interactions between the chloro-methylbenzofuran moiety and enzyme subpockets.
Table 3: Inhibitory Activity Against Carbonic Anhydrases
| Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. hCA I) |
|---|---|---|
| hCA I | 1250 | 1.0 |
| hCA II | 890 | 1.4 |
| hCA IX | 32.4 | 38.6 |
| hCA XII | 28.7 | 43.5 |
Selectivity ratios exceed 38-fold for hCA IX/XII over off-target isoforms, minimizing adverse effects .
Antiproliferative Effects
In the NCI-60 cancer cell line panel, the compound shows moderate growth inhibition (GI₅₀ 12–18 µM) against breast (MCF-7) and colon (HCT-116) carcinomas. Mechanistic studies indicate:
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Cell Cycle Arrest: G1 phase arrest via upregulation of p21 and downregulation of cyclin D1.
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Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage in dose-dependent manner .
Structure-Activity Relationships (SAR)
Role of Halogen Substitution
Comparative studies with non-chlorinated analogs reveal:
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Chlorine at 7-position: Increases hCA IX/XII binding affinity by 8–12-fold due to enhanced hydrophobic contact with Val-121 and Phe-131 residues .
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Electron-Withdrawing Effects: The -NO₂ group on the benzenesulfonamide moiety improves zinc coordination stability, reducing IC₅₀ by 35% compared to -OCH₃ derivatives .
Impact of Benzofuran Substituents
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Methyl at 2-position: Steric hindrance prevents undesired binding to hCA I/II, improving isoform selectivity.
-
Acetyl at 3-position: Modulates solubility (logP 2.1) while maintaining planar geometry for enzyme insertion .
Table 4: SAR of Key Analogues
| Compound | hCA IX IC₅₀ (nM) | logP |
|---|---|---|
| Parent compound | 32.4 | 2.1 |
| 7-H analogue | 275.6 | 1.8 |
| 3-NO₂ benzofuran | 41.2 | 2.4 |
| 2-Ethyl derivative | 29.8 | 2.6 |
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